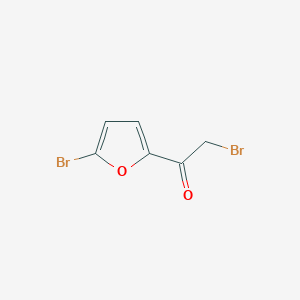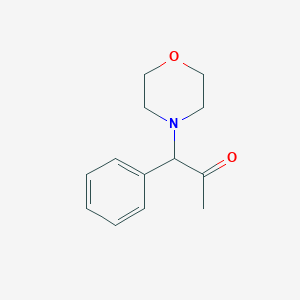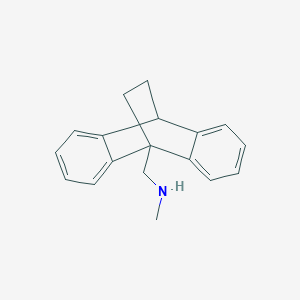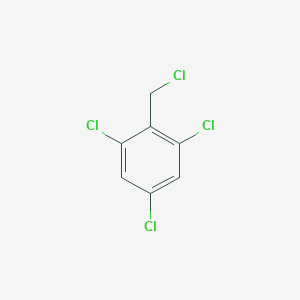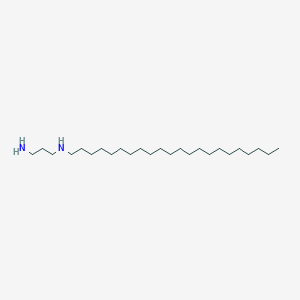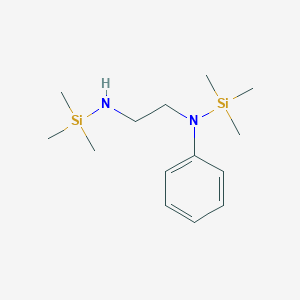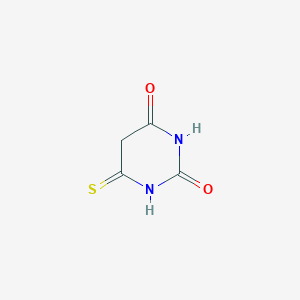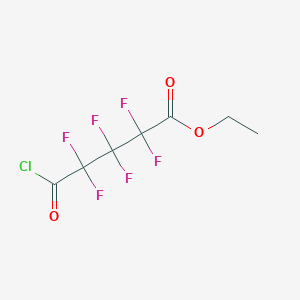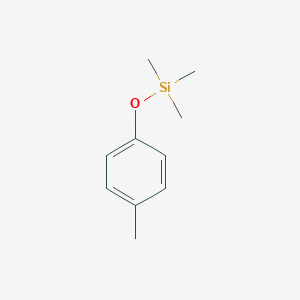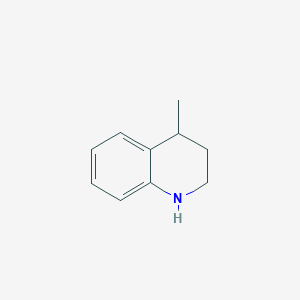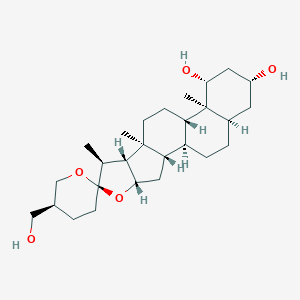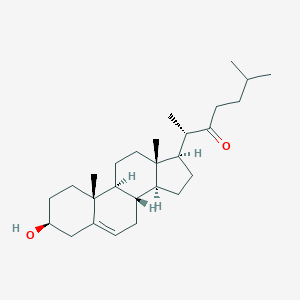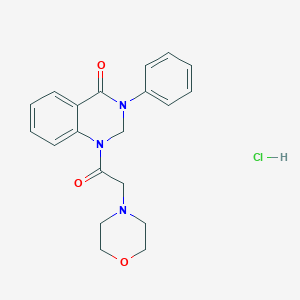
Moquizone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Moquizone hydrochloride is a chemical compound that is used in scientific research for its potential therapeutic benefits. It is a synthetic compound that belongs to the class of quinazolinone derivatives. Moquizone hydrochloride has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
Moquizone hydrochloride works by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell growth. It has also been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, which are implicated in the development of Alzheimer's disease and Parkinson's disease, respectively.
Biochemische Und Physiologische Effekte
Moquizone hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. It has also been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, which are implicated in the development of Alzheimer's disease and Parkinson's disease, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
Moquizone hydrochloride has a number of advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, which makes it readily available for research purposes. It has also been shown to have a high degree of specificity for its target enzymes and proteins, which makes it a useful tool for studying the role of these molecules in disease development. However, moquizone hydrochloride also has limitations for lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in certain experiments. It also has limited bioavailability, which can make it difficult to study its effects in vivo.
Zukünftige Richtungen
There are a number of future directions for the study of moquizone hydrochloride. One area of research is the development of moquizone hydrochloride derivatives with improved solubility and bioavailability. Another area of research is the study of the role of moquizone hydrochloride in other diseases, such as Huntington's disease and multiple sclerosis. Additionally, the development of moquizone hydrochloride-based therapies for cancer and neurodegenerative diseases is an area of active research.
Synthesemethoden
Moquizone hydrochloride is synthesized through a multi-step process. The first step involves the reaction of 2-aminobenzamide with ethyl acetoacetate in the presence of a catalyst to form 2-ethyl-3-(2-aminophenyl)quinazolin-4(3H)-one. The second step involves the reaction of this intermediate with hydrochloric acid to form moquizone hydrochloride.
Wissenschaftliche Forschungsanwendungen
Moquizone hydrochloride has been studied extensively for its potential therapeutic benefits. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of amyloid beta and alpha-synuclein proteins, respectively.
Eigenschaften
CAS-Nummer |
19395-78-9 |
|---|---|
Produktname |
Moquizone hydrochloride |
Molekularformel |
C20H22ClN3O3 |
Molekulargewicht |
387.9 g/mol |
IUPAC-Name |
1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C20H21N3O3.ClH/c24-19(14-21-10-12-26-13-11-21)23-15-22(16-6-2-1-3-7-16)20(25)17-8-4-5-9-18(17)23;/h1-9H,10-15H2;1H |
InChI-Schlüssel |
NUQJOBPPCCFWJG-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)N2CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4.Cl |
Kanonische SMILES |
C1COCCN1CC(=O)N2CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4.Cl |
Andere CAS-Nummern |
19395-78-9 |
Verwandte CAS-Nummern |
19395-58-5 (Parent) |
Synonyme |
1-morpholino-acetyl-3-phenyl- 2,3-dihydro-4(1H)-quinazolinone. HCl moquizone moquizone hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



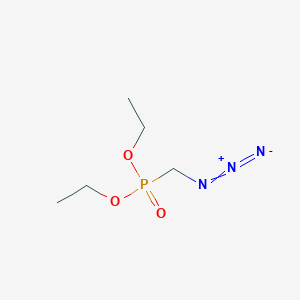
![Butanoic acid, 4-[(4-methylphenyl)thio]-](/img/structure/B98469.png)
